molecular formula C26H27N3O5S2 B2657140 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 921870-98-6

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2657140
CAS No.: 921870-98-6
M. Wt: 525.64
InChI Key: PYVSGZZMYKILBE-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). Source This tyrosine kinase receptor is a key regulator of the survival, proliferation, and differentiation of macrophages and microglia. Source By selectively targeting CSF1R signaling, this compound provides researchers with a critical tool to deplete tumor-associated macrophages (TAMs) in the tumor microenvironment, thereby investigating mechanisms to disrupt pro-tumorigenic signaling and immune evasion in various cancer models. Source Furthermore, its ability to cross the blood-brain barrier allows for the study of microglia function in neurodegenerative and neuroinflammatory diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Source Its research applications extend to the field of bone biology and inflammatory diseases, where CSF1R-dependent osteoclasts and macrophages play a pathogenic role. This makes it a versatile compound for elucidating the specific functions of the CSF1/CSF1R axis across diverse physiological and pathological contexts.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S2/c1-3-33-22-6-4-5-19-15-23(34-24(19)22)21-16-35-26(27-21)28-25(30)18-7-9-20(10-8-18)36(31,32)29-13-11-17(2)12-14-29/h4-10,15-17H,3,11-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVSGZZMYKILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound integrates a thiazole ring, a benzofuran moiety, and a sulfonamide, which contribute to its diverse biological profiles, including antimicrobial and anticancer properties.

Molecular Characteristics

The molecular formula of this compound is C28H30N2O3SC_{28}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 478.68 g/mol. The structural features include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzofuran Moiety : Imparts additional pharmacological properties.
  • Sulfonamide Group : Enhances solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of thiazole derivatives through condensation reactions.
  • Introduction of the benzofuran moiety via electrophilic substitution.
  • Attachment of the sulfonamide group using sulfonation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the benzofuran and thiazole rings contributes to its effectiveness against various bacterial strains.

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak to moderate

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties, inhibiting cell proliferation in several cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Anticancer Screening : A study evaluated the compound's efficacy against breast cancer cells (MCF7). Results indicated an IC50 value of 25 µM, suggesting significant potential as an anticancer agent.
  • Antimicrobial Assays : In vitro tests against Bacillus subtilis demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, highlighting its effectiveness as an antimicrobial agent.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Thiazole vs. Triazole Derivatives

The query compound’s thiazole ring differs from the 1,2,4-triazole derivatives synthesized in the referenced study (e.g., compounds [7–9]) . Key distinctions include:

  • Electronic Effects : Thiazoles (with one sulfur and one nitrogen atom) exhibit distinct electronic profiles compared to triazoles (three nitrogen atoms), influencing reactivity and binding interactions.
  • Tautomerism : Unlike 1,2,4-triazolethiones ([7–9]), which exist in thione-thiol tautomeric equilibrium, thiazoles generally lack such behavior, simplifying spectral interpretation .

Sulfonyl Group Variations

The 4-methylpiperidinyl sulfonyl substituent in the query compound contrasts with the aryl sulfonyl groups in analogs like [4–6] and [7–9] (e.g., X = H, Cl, Br). Piperidine sulfonamides may offer improved solubility and bioavailability compared to aryl sulfonates due to reduced crystallinity and enhanced basicity.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Compound Type Key IR Bands (cm⁻¹) Functional Group Confirmation
Hydrazinecarbothioamides ([4–6]) 1243–1258 (C=S), 1663–1682 (C=O) Confirmed nucleophilic addition
1,2,4-Triazolethiones ([7–9]) 1247–1255 (C=S), no C=O band Thione tautomer dominance
Query Compound Not reported Expected C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹)

The absence of C=O bands in triazoles ([7–9]) contrasts with the persistent carbonyl signal expected in the query compound’s benzamide moiety.

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : The 4-methylpiperidinyl group would exhibit distinct proton signals (e.g., δ 1.0–1.5 ppm for methyl, δ 2.5–3.5 ppm for piperidine protons), differing from aryl protons in analogs [4–9].
  • 13C-NMR : The ethoxybenzofuran’s oxygenated carbons (C-O, ~60–100 ppm) would contrast with halogenated aryl carbons (e.g., Cl/Br-substituted [4–9]) .

Q & A

Q. What are the optimal synthetic routes for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-halo ketones react with thiourea derivatives. A key intermediate, 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride, is coupled with a 7-ethoxybenzofuran-thiazol-2-amine precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the final benzamide . Reaction time (4–5 hours), temperature (reflux), and stoichiometric ratios (1:1.2 for electrophile:amine) are critical for yields >70%. Side reactions, such as over-sulfonylation, are minimized by controlled addition of sulfonylating agents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C-NMR : The ethoxybenzofuran moiety shows characteristic aromatic protons at δ 6.8–7.5 ppm and a singlet for the thiazole C5 proton (δ 8.1–8.3 ppm). The sulfonyl group appears as a deshielded quartet near δ 3.2–3.5 ppm for piperidine protons .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹), S=O (1150–1250 cm⁻¹), and C-N (1280–1320 cm⁻¹) confirm functional groups .
  • MS : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 552.18) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the impact of the 7-ethoxybenzofuran and 4-methylpiperidine sulfonyl moieties on biological activity?

The 7-ethoxy group on benzofuran enhances metabolic stability by reducing oxidative metabolism, while the ethoxy’s lipophilicity improves membrane permeability . The 4-methylpiperidine sulfonyl group contributes to target binding via sulfonamide-protein interactions (e.g., hydrogen bonding with kinases or GPCRs). Comparative studies with analogs lacking the methyl group show reduced potency (IC₅₀ increases by 3–5×), suggesting steric and electronic effects are critical .

Q. What computational strategies (e.g., molecular docking, MD simulations) are effective in predicting target binding modes?

Docking into homology models of target proteins (e.g., COX-2 or PDE4) using AutoDock Vina or Schrödinger Suite reveals preferential binding of the sulfonyl group to conserved arginine/lysine residues. MD simulations (100 ns, AMBER force field) validate stability, showing RMSD <2.0 Å for the ligand-protein complex . Free energy calculations (MM-GBSA) highlight the benzofuran-thiazole core as the primary contributor to binding affinity (ΔG ≈ −9.5 kcal/mol) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved methodologically?

  • Assay standardization : Control for ATP concentration in kinase assays (e.g., 1 mM vs. 10 µM alters IC₅₀ by 2×) .
  • Cellular context : Differences in membrane permeability (e.g., P-gp efflux in MDCK cells) may explain discrepancies between cell-free and cell-based assays. Use efflux inhibitors (e.g., verapamil) to normalize data .
  • Orthogonal validation : Confirm target engagement via SPR (binding affinity) and Western blotting (downstream pathway modulation) .

Q. What analytical methods resolve tautomeric or conformational ambiguities in the thiazole-sulfonamide core?

  • X-ray crystallography : Resolves tautomerism in solid state (e.g., thione vs. thiol forms) .
  • Dynamic NMR : Detects slow interconversion of conformers in solution (e.g., piperidine chair vs. boat) .
  • DFT calculations : Predict energetically favored tautomers (e.g., ΔG difference <1 kcal/mol for sulfonamide rotamers) .

Experimental Design & Data Analysis

Q. How to design stability studies under physiological conditions (pH, temperature)?

  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). The sulfonamide group is prone to hydrolysis at pH <2, requiring enteric coatings for oral delivery .
  • Thermal stability : TGA/DSC analysis shows decomposition >200°C, confirming suitability for lyophilization .

Q. What statistical approaches validate reproducibility in dose-response assays?

  • Hill slope analysis : Ensure slopes between 0.8–1.2 for sigmoidal curves (R² >0.98) .
  • Grubbs’ test : Identify outliers in triplicate measurements (α=0.05).
  • EC50/IC50 pooling : Use weighted averages from ≥3 independent experiments (SEM <15%) .

Integration with Broader Research Frameworks

Q. How to align studies on this compound with theoretical models of kinase inhibition or allosteric modulation?

Link SAR data to the "two-site model" for kinase inhibitors, where the benzofuran-thiazole occupies the ATP-binding pocket, and the sulfonamide interacts with an allosteric site (e.g., p38 MAPK). Use mutagenesis (e.g., K53A or R126A) to validate binding hypotheses .

Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Rodent models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Monitor plasma concentrations (LC-MS/MS) and correlate with target modulation (e.g., TNF-α suppression in LPS-challenged mice) .
  • Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify brain penetration (logBB >0.3 desired) .

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